
Estradiol diundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol diundecanoate is a useful research compound. Its molecular formula is C40H64O4 and its molecular weight is 608.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hormone Replacement Therapy (HRT)
Estradiol diundecanoate is commonly utilized in HRT for menopausal women. Its long half-life allows for less frequent dosing compared to other forms of estrogen, making it a convenient option for managing menopausal symptoms such as hot flashes, night sweats, and vaginal atrophy.
Clinical Efficacy
- Menopausal Symptoms : Studies indicate that this compound effectively alleviates vasomotor symptoms associated with menopause. In clinical trials, patients reported significant improvements in quality of life and symptom relief following administration .
- Bone Health : Estradiol plays a crucial role in maintaining bone density. Research shows that estrogen therapy can inhibit bone resorption, thus reducing the risk of osteoporosis in postmenopausal women .
Treatment of Prostate Cancer
This compound has been employed as a treatment option for prostate cancer, particularly in cases where traditional androgen deprivation therapies are not suitable.
Dosage and Administration
- Administered intramuscularly, typical dosages range from 100 mg every three to four weeks. Clinical studies have demonstrated its effectiveness in reducing testosterone levels and managing cancer progression .
Case Studies
- A study involving patients with advanced prostate cancer showed that this compound significantly reduced serum testosterone levels, contributing to tumor size reduction and improved patient outcomes .
Feminizing Hormone Therapy
In transgender women undergoing gender-affirming hormone therapy, this compound is used to promote the development of female secondary sexual characteristics.
Administration Protocols
- Doses can vary widely, from 100 mg to 800 mg per month, depending on individual needs and response to treatment. The pharmacokinetics of this compound allow for stable serum estradiol levels over extended periods .
Clinical Outcomes
- Patients undergoing this therapy report positive changes in body composition, mood stabilization, and overall satisfaction with their transition process .
Suppression of Sexual Drive
This compound has been investigated for its role in the chemical castration of sex offenders by suppressing libido.
Treatment Protocols
- Administered at doses ranging from 50 to 100 mg every three to four weeks, it has shown efficacy in reducing sexual drive effectively while maintaining a manageable side effect profile .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that after intramuscular injection, peak serum levels are reached within a few days, with gradual declines over weeks. This characteristic supports its use in long-term treatments where stable hormone levels are desired.
Safety Considerations
While generally well-tolerated, potential side effects include:
- Weight gain
- Mood changes
- Increased risk of thromboembolic events
Monitoring is essential to mitigate these risks during treatment .
Propiedades
Número CAS |
1263-57-6 |
---|---|
Fórmula molecular |
C40H64O4 |
Peso molecular |
608.9 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
Clave InChI |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES isomérico |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES canónico |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Key on ui other cas no. |
1263-57-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.